Disperse Red 1 Methacrylat

Übersicht

Beschreibung

Disperse Red 1 methacrylate is a chemical compound known for its vibrant red color and its applications in various fields, particularly in the development of electro-optic materials. The compound is characterized by its molecular structure, which includes a methacrylate group attached to a Disperse Red 1 chromophore. This structure imparts unique optical properties, making it valuable in scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

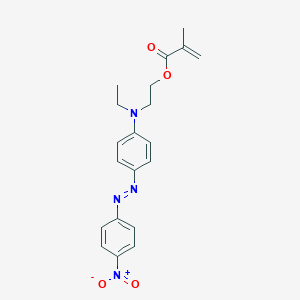

Disperse Red 1 methacrylate is a type of azo dye polymer characterized by its photo-responsive properties. The presence of azo groups (-N=N-) in its structure allows for reversible isomerization under light exposure, making it suitable for applications that require dynamic changes in material properties. The chemical structure can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 382.41 g/mol

- Melting Point : 78-83 °C

- Maximum Absorption Wavelength () : 493 nm

Chemistry

DR1M is utilized in the development of nonlinear optical materials . Its ability to undergo isomerization makes it valuable in creating materials that can manipulate light for various applications, including optical data storage and sensors.

Biology

In biological research, DR1M has been studied for its potential in drug delivery systems . Its ability to capture and release biologically active molecules, such as antibiotics (e.g., tetracycline and ampicillin), indicates its usefulness in targeted drug delivery applications .

Medicine

The compound shows promise in photodynamic therapy , where its photo-responsive nature can be harnessed to target specific tissues. Research has indicated that the isomerization of DR1M can induce conformational changes beneficial for therapeutic applications.

Industry

In industrial applications, DR1M is employed in the production of optical data storage devices and sensors , leveraging its unique optical properties for high-performance applications. Its stability under thermal and temporal conditions enhances its usability in long-term applications .

Dynamic Cell Culture Substrates

Recent studies have explored the use of DR1M in creating dynamic cell culture substrates . By utilizing the light-induced mass transport properties of the material, researchers have developed surfaces that can influence cell behavior, aiding in studies related to cell migration and tissue development.

Controlled Drug Release

The light-responsive nature of DR1M has been investigated for controlled drug release mechanisms. Research suggests that light can trigger the release of drug molecules from the polymer matrix, providing a method for precise drug administration .

Wirkmechanismus

Target of Action

Disperse Red 1 Methacrylate (DR1M) is a type of azobenzene dye . The primary targets of DR1M are the azobenzene moieties within polymer materials . These moieties undergo cis-trans isomerization and reorientation when irradiated with light, leading to changes in the optical properties of the materials .

Mode of Action

The mode of action of DR1M involves the isomerization and reorientation of azobenzene moieties. When azobenzene-containing polymer materials are irradiated with light, the azobenzene moieties undergo cis-trans isomerization and reorientation . This process results in changes in the optical properties of the materials .

Biochemical Pathways

The primary biochemical pathway affected by DR1M is the cis-trans isomerization of azobenzene moieties. This process is induced by light and leads to changes in the optical properties of the materials . The isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 78-83 °c . More research is needed to fully understand the ADME properties of DR1M and their impact on its bioavailability.

Result of Action

The result of DR1M’s action is a change in the optical properties of the materials in which it is incorporated. This is due to the cis-trans isomerization and reorientation of azobenzene moieties induced by light . In addition, the isomerization of azo dyes can induce conformational changes which have potential applications in medicine and environmental protection .

Action Environment

The action of DR1M is influenced by the environment in which it is placed. For instance, the polymer environment affects the thermal cis → trans and light-induced trans → cis isomerizations of the DR1M molecule differently, suggesting that the spatial requirements for these processes to proceed are different . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DR1M.

Biochemische Analyse

Biochemical Properties

It is known that Disperse Red 1 Methacrylate is used in the creation of photonic and optical materials

Cellular Effects

Some studies suggest that it may have anti-cancer properties, potentially due to its ability to interfere with the cellular microenvironment by binding to proteins, affecting their conformation and function .

Molecular Mechanism

It is known that the compound undergoes a photoinduced isomerization process when exposed to light, which can lead to changes in its optical properties

Temporal Effects in Laboratory Settings

In laboratory settings, Disperse Red 1 Methacrylate has been shown to exhibit changes in its effects over time. For instance, it has been observed that doping with Disperse Red 1 Methacrylate increases the stiffness and the glass transition temperature of poly(methyl methacrylate) fibers

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disperse Red 1 methacrylate can be synthesized through a series of chemical reactions involving the Disperse Red 1 chromophore and methacrylic acid. The process typically involves the esterification of the chromophore with methacrylic acid in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Disperse Red 1 methacrylate may involve flow chemistry techniques. Flow chemistry allows for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and more efficient production processes. This method also enables continuous production, which is advantageous for large-scale manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions: Disperse Red 1 methacrylate undergoes various chemical reactions, including:

Isomerization: The compound can undergo cis-trans isomerization under light irradiation, which alters its optical properties.

Polymerization: It can be polymerized to form poly(Disperse Red 1 methacrylate), which is used in various applications.

Common Reagents and Conditions:

Isomerization: Light irradiation, typically using linearly polarized light at specific wavelengths (e.g., 546 nm).

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) in the presence of solvents like toluene.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Disperse Red 1 methacrylate (DR1-MA) is a polymeric azo dye that exhibits significant biological activity, particularly in drug delivery and photomechanical applications. Its unique properties stem from the azo group (-N=N-), allowing for photo-responsive behavior and interactions with various biomolecules. This article explores the biological activity of DR1-MA, including its mechanisms of action, cellular effects, and potential applications in medicine.

Target of Action

DR1-MA interacts with cellular components through its azo dye structure, which can undergo isomerization upon exposure to light. This isomerization alters the conformation of the polymer, influencing its interactions with enzymes and other biomolecules .

Mode of Action

The compound exhibits a photo-responsive mechanism , where light-induced trans-cis isomerization can lead to conformational changes that affect cellular signaling pathways and gene expression. This property enables DR1-MA to modulate enzyme activity and impact metabolic processes within cells .

Biochemical Interactions

DR1-MA has been shown to capture and release antibiotics such as tetracycline and ampicillin, demonstrating its potential as a drug delivery system. The ability to bind these antibiotics is attributed to hydrogen bonding interactions facilitated by the azo dye structure . The release of these drugs can be triggered by light exposure, offering a controlled method for drug administration.

Cellular Effects

Research indicates that DR1-MA influences various cell types by modulating metabolic pathways. It can alter the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting energy production and cellular homeostasis . Additionally, studies have shown that DR1-MA can affect cell membrane permeability, enhancing the uptake of therapeutic agents .

Pharmacokinetics

Stability and Dosage Effects

DR1-MA exhibits good thermal stability with a high glass transition temperature (91°C), which is crucial for maintaining its structural integrity during biological applications. In animal models, low doses of DR1-MA have been found to modulate cellular processes effectively without significant toxicity. However, at higher doses, it may induce adverse effects such as cellular damage and metabolic disruption .

Applications in Drug Delivery

The ability of DR1-MA to capture and release biologically active molecules makes it a promising candidate for drug delivery systems. The following table summarizes key findings related to its drug delivery capabilities:

| Drug | Capture Efficiency | Release Trigger | Notes |

|---|---|---|---|

| Tetracycline | Moderate | Light exposure | Requires 600 µg DR1-MA for full effect |

| Ampicillin | High | Light exposure | More efficient capture than tetracycline |

Case Studies

-

Capture and Release of Antibiotics

A study utilizing agar diffusion assays demonstrated that DR1-MA could effectively capture antibiotics and restore bacterial growth upon light activation. This highlights its potential use in targeted antibiotic delivery systems . -

Photomechanical Response in Optical Fibers

Research on DR1-doped poly(methyl methacrylate) (PMMA) fibers revealed a fast photomechanical response when subjected to laser irradiation. This response is attributed to the isomerization properties of the azo dye, indicating potential applications in smart materials and actuators .

Eigenschaften

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-4-23(13-14-28-20(25)15(2)3)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(26)27/h5-12H,2,4,13-14H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYWMAUCJNDHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C(=C)C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139096-37-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139096-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10407743, DTXSID501039388 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103553-48-6, 139096-37-0 | |

| Record name | Disperse Red 1 methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501039388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.